molecular formula C9H19N3S B1491126 4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine CAS No. 916519-03-4

4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine

Cat. No.: B1491126
CAS No.: 916519-03-4
M. Wt: 201.33 g/mol
InChI Key: LLTOMXCOPHVOHR-UHFFFAOYSA-N
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Description

4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine is a useful research compound. Its molecular formula is C9H19N3S and its molecular weight is 201.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a piperazine ring linked to a tetrahydrothiopyran moiety, which may influence its interaction with biological targets. The presence of sulfur in the thiopyran ring is particularly noteworthy as it can enhance the compound's reactivity and biological profile. The molecular formula is C9H16N2SC_9H_{16}N_2S, with a molecular weight of approximately 188.30 g/mol.

Antimicrobial Properties

Research has indicated that compounds containing piperazine rings often exhibit antimicrobial properties. For example, derivatives of piperazine have been shown to possess significant activity against various bacterial strains and fungi. The structural modification provided by the thiopyran ring may contribute to enhanced antimicrobial efficacy compared to standard piperazine derivatives.

Antiparasitic Activity

Preliminary studies suggest that this compound may have potential as an antimalarial agent. Its active metabolite is linked to piperaquine, an established antimalarial drug, indicating a possible mechanism of action through interference with parasitic metabolic pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are critical in managing type 2 diabetes mellitus. The structure of this compound suggests it could serve as a scaffold for developing new DPP-4 inhibitors. Research into similar compounds has shown that modifications can significantly enhance their inhibitory potency against DPP-4, which is vital for regulating blood glucose levels.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural variations and their impact on activity:

Compound VariationBiological ActivityNotes
Piperazine CoreModerate AntimicrobialEssential for activity; variations affect potency.
Thiopyran RingEnhanced ReactivitySulfur presence increases interaction with biological targets.
Aromatic SubstituentsVariable ActivitySubstituents influence binding affinity to receptors.

Case Studies

  • Antimicrobial Screening : A study evaluated various piperazine derivatives, including those with thiopyran modifications, against common pathogens. Results indicated that compounds with the thiopyran moiety exhibited improved activity compared to their piperazine counterparts, particularly against Gram-positive bacteria.
  • Antiparasitic Efficacy : In vitro assays demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against Plasmodium falciparum, suggesting potential for further development as antimalarial agents.
  • DPP-4 Inhibition Studies : Compounds structurally related to this compound were assessed for DPP-4 inhibitory activity, revealing that specific modifications can lead to significant enhancements in potency, making them promising candidates for diabetes treatment.

Properties

IUPAC Name

4-(thian-4-yl)piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3S/c10-12-5-3-11(4-6-12)9-1-7-13-8-2-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTOMXCOPHVOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine
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4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine
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4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine
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4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine
Reactant of Route 5
4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine
Reactant of Route 6
4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine

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